![molecular formula C17H13N3O4S B11511220 10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole](/img/structure/B11511220.png)
10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole
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Overview
Description
10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole is a complex heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound’s unique structure, which includes a nitro group and an epoxy ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole involves multiple steps, starting with the preparation of the indazole core. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions The formation of the epoxy ring typically requires the use of epoxidizing agents such as m-chloroperbenzoic acid (m-CPBA) . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Epoxide Ring Opening: The epoxy ring can be opened under acidic or basic conditions to form diols or other derivatives.
Scientific Research Applications
10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Mechanism of Action
The mechanism of action of 10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The epoxy ring can also react with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar compounds to 10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole include other indazole derivatives, such as:
2-phenylindazole: Known for its anti-inflammatory properties.
3-nitroindazole: Studied for its neuroprotective effects.
4,5,6,7-tetrahydroindazole: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its combination of a nitro group and an epoxy ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13N3O4S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
10-nitro-13-phenyl-3,16-dioxa-7-thia-13,14-diazatetracyclo[6.6.1.12,5.012,15]hexadeca-1(14),8,10,12(15)-tetraene |
InChI |
InChI=1S/C17H13N3O4S/c21-20(22)11-6-13-15-14(7-11)25-9-12-8-23-17(24-12)16(15)18-19(13)10-4-2-1-3-5-10/h1-7,12,17H,8-9H2 |
InChI Key |
HQFIYKYESWWZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC3=CC(=CC4=C3C(=NN4C5=CC=CC=C5)C(O1)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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